molecular formula C20H22ClN3O3 B2953483 N-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-4-methoxybenzenecarboxamide CAS No. 338419-58-2

N-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-4-methoxybenzenecarboxamide

Cat. No.: B2953483
CAS No.: 338419-58-2
M. Wt: 387.86
InChI Key: JYOKWKJWSXSOOG-UHFFFAOYSA-N
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Description

N-{2-[4-(4-Chlorophenyl)piperazino]-2-oxoethyl}-4-methoxybenzenecarboxamide is a synthetic piperazine derivative featuring a 4-chlorophenyl-substituted piperazine ring linked via a 2-oxoethyl group to a 4-methoxybenzamide moiety.

Properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3/c1-27-18-8-2-15(3-9-18)20(26)22-14-19(25)24-12-10-23(11-13-24)17-6-4-16(21)5-7-17/h2-9H,10-14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOKWKJWSXSOOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-4-methoxybenzenecarboxamide, a compound with significant pharmacological interest, belongs to a class of piperazine derivatives. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C18H22ClN3O3
  • Molecular Weight : 357.84 g/mol

This structure features a piperazine ring substituted with a chlorophenyl group and an oxoethyl side chain, contributing to its biological properties.

Research indicates that this compound exhibits activity primarily through modulation of neurotransmitter systems, particularly in the central nervous system (CNS). It acts as an antagonist at certain serotonin receptors, which may account for its potential anxiolytic and antidepressant effects. Additionally, its interaction with dopamine receptors suggests implications for psychotropic effects.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Antidepressant Exhibits potential antidepressant-like effects in animal models.
Anxiolytic Demonstrates anxiolytic properties through modulation of serotonin pathways.
Antipsychotic Interacts with dopamine receptors, suggesting antipsychotic potential.
Neuroprotective May offer neuroprotective effects against oxidative stress in neuronal cells.

Case Studies and Research Findings

  • Antidepressant Effects :
    A study conducted on rodent models evaluated the antidepressant-like effects of the compound using the forced swim test (FST) and tail suspension test (TST). Results indicated a significant reduction in immobility time compared to control groups, suggesting an antidepressant effect mediated by serotonin receptor antagonism .
  • Anxiolytic Activity :
    In another investigation, the compound was tested for anxiolytic properties using the elevated plus maze (EPM) model. The results showed increased time spent in the open arms of the maze, indicating reduced anxiety levels .
  • Neuroprotective Properties :
    Research focusing on neuroprotective effects demonstrated that the compound could mitigate neuronal cell death induced by oxidative stress in vitro. This suggests potential therapeutic applications in neurodegenerative diseases .

Comparison with Similar Compounds

Structural Analogues from Acta Poloniae Pharmaceutica (2018)

describes nine piperazine derivatives with structural similarities. Key comparisons include:

Compound ID Piperazine Substituent Carboxamide Substituent Yield (%) Melting Point (°C) Biological Activity (Local Anesthetic)
Target Compound 4-(4-Chlorophenyl) 4-Methoxybenzene N/A N/A Not tested in evidence
4a Unsubstituted piperazine 4-Methoxyphenyl 65 158–160 Moderate surface anesthesia
4s 4-Methylpiperazine 4-Chlorophenyl 70 167–169 High infiltrative anesthesia
4t 4-Ethylpiperazine 4-Chlorophenyl 68 168–171 Moderate infiltrative anesthesia
4p Thiomorpholine 4-Chlorophenyl 49 142–144 Low surface anesthesia

Key Observations :

  • Piperazine Substituents: The target compound’s 4-chlorophenyl group on piperazine contrasts with alkyl (4s, 4t) or unsubstituted (4a) variants.
  • Carboxamide Groups : The 4-methoxybenzamide moiety in the target compound differs from the 4-chlorophenyl group in 4s/4t. Methoxy groups generally improve solubility but may reduce membrane penetration compared to chloro substituents .

Pharmacokinetic Modulators (Piperazine Derivatives)

and highlight N-(4-(4-bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide (Compound 4), a P-glycoprotein (P-gp) inhibitor.

Parameter Target Compound Compound 4 ()
Core Structure Piperazine + chlorophenyl Piperazine + chlorophenyl + thiazole
Functional Groups Methoxybenzamide Bromophenylthiazole + acetamide
Pharmacological Effect Not reported ↑ Paclitaxel bioavailability by 56–106.6%
Dose for Max Effect N/A 5 mg/kg (oral)

Key Observations :

  • Compound 4’s thiazole and bromophenyl groups may enhance P-gp inhibition compared to the target compound’s simpler methoxybenzamide.
  • The absence of a thiazole ring in the target compound may limit its potency as a P-gp inhibitor but improve metabolic stability .

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